2,4-Dimethyl-3H-phenothiazin-3-one
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Overview
Description
2,4-Dimethyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industry.
Preparation Methods
The synthesis of 2,4-Dimethyl-3H-phenothiazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone, which is oxidized to form 2,5-dihydroxy-1,4-benzoquinone.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation Reaction: This intermediate is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound.
Chemical Reactions Analysis
2,4-Dimethyl-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Common reagents and conditions used in these reactions include molecular oxygen, blue LED lamps, and various solvents such as ethanol and methanol. The major products formed from these reactions include sulfoxides and other substituted phenothiazine derivatives .
Scientific Research Applications
2,4-Dimethyl-3H-phenothiazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3H-phenothiazin-3-one involves its role as a photocatalyst. When exposed to blue LED light, the compound generates reactive oxygen species (ROS) that facilitate the oxidation of sulfides to sulfoxides . Additionally, its therapeutic effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammatory and allergic responses .
Comparison with Similar Compounds
2,4-Dimethyl-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives such as:
3H-Phenothiazin-3-one: Similar in structure but lacks the dimethyl groups, which may affect its reactivity and applications.
7-Dimethylaminophenothiazin-3-one: Known for its use as a corrosion inhibitor in acidic environments.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its photocatalytic and therapeutic properties.
Properties
CAS No. |
91173-15-8 |
---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2,4-dimethylphenothiazin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-8-7-11-14(9(2)13(8)16)17-12-6-4-3-5-10(12)15-11/h3-7H,1-2H3 |
InChI Key |
WKODUDQVYXNDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3SC2=C(C1=O)C |
Origin of Product |
United States |
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